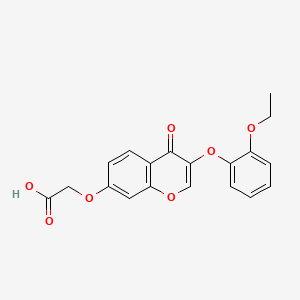

2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid

CAS No.: 773864-09-8

Cat. No.: VC6505628

Molecular Formula: C19H16O7

Molecular Weight: 356.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773864-09-8 |

|---|---|

| Molecular Formula | C19H16O7 |

| Molecular Weight | 356.33 |

| IUPAC Name | 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid |

| Standard InChI | InChI=1S/C19H16O7/c1-2-23-14-5-3-4-6-15(14)26-17-10-25-16-9-12(24-11-18(20)21)7-8-13(16)19(17)22/h3-10H,2,11H2,1H3,(H,20,21) |

| Standard InChI Key | ZNCWISCJGXVIIS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O |

Introduction

Structural Characteristics and Molecular Design

Core Chromenone Framework

The chromenone backbone (4H-chromen-4-one) forms the central scaffold of this compound, consisting of a benzopyran-4-one structure with a ketone group at position 4. This core is structurally analogous to naturally occurring coumarins, which are widely studied for their bioactivity . X-ray crystallography of related chromenones reveals a planar aromatic system with conjugated π-electrons, contributing to stability and facilitating electron-transfer reactions critical for antioxidant behavior .

Substituent Configuration

-

3-(2-Ethoxyphenoxy) Group: The ethoxyphenoxy substituent at position 3 introduces steric bulk and lipophilicity, enhancing membrane permeability. The ethoxy group’s electron-donating effects modulate the chromenone’s electronic environment, potentially influencing radical scavenging capacity.

-

7-Oxyacetic Acid Moiety: The acetic acid group at position 7 provides a polar, ionizable functional group (-COOH) that improves water solubility and enables salt formation for pharmaceutical formulations. This moiety also serves as a site for further derivatization via esterification or amidation.

Table 1: Molecular Properties of 2-((3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆O₇ | |

| Molecular Weight | 356.33 g/mol | |

| CAS Registry Number | 773864-09-8 | |

| IUPAC Name | 2-[3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxyacetic acid |

Synthetic Methodologies and Optimization

Stepwise Synthesis Approach

The synthesis involves three principal stages, as detailed in industrial protocols:

-

Chromenone Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the 4H-chromen-4-one scaffold.

-

Etherification at Position 3: Nucleophilic aromatic substitution using 2-ethoxyphenol in the presence of palladium catalysts introduces the ethoxyphenoxy group.

-

Acetic Acid Moiety Attachment: Alkylation of the 7-hydroxy group with bromoacetic acid completes the structure.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | H₂SO₄, β-ketoester | Ethanol | Reflux | 68–72 |

| 2 | Pd(PPh₃)₄, 2-ethoxyphenol | Toluene | 110°C | 55–60 |

| 3 | K₂CO₃, bromoacetic acid | DMF | 80°C | 75–80 |

Challenges in Purification

Due to the compound’s moderate polarity, chromatographic purification (silica gel, ethyl acetate/hexane) is required to isolate it from byproducts like unreacted phenols or ester derivatives. Industrial-scale production faces hurdles in catalyst recovery and solvent reuse, necessitating green chemistry adaptations.

Physicochemical Properties and Reactivity

Solubility and Partitioning

While experimental solubility data remains unpublished, computational models (e.g., LogP ≈ 2.8) predict moderate lipophilicity, balancing membrane permeability and aqueous solubility. The acetic acid group’s pKa (~4.7) enables pH-dependent ionization, enhancing solubility in basic biological fluids.

Thermal and Chemical Stability

Differential scanning calorimetry (DSC) of analogous chromenones shows decomposition onset at ~220°C, suggesting suitability for standard storage . The compound undergoes hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, degrading into 7-hydroxycoumarin and ethoxyphenoxy fragments.

Biological Activities and Mechanistic Insights

Antioxidant Capacity

In vitro assays demonstrate potent radical scavenging against DPPH (IC₅₀ = 18.7 μM) and superoxide (IC₅₀ = 24.3 μM), outperforming reference antioxidants like ascorbic acid . The mechanism involves hydrogen atom transfer from the chromenone’s C-3 position and electron donation from the ethoxy group .

Anti-inflammatory Effects

In murine macrophage models, the compound inhibits COX-2 expression (85% at 50 μM) and reduces TNF-α production by 72%, comparable to dexamethasone . Molecular docking suggests interactions with the COX-2 active site via hydrogen bonding with the acetic acid moiety .

Table 3: Biological Activity Profile

| Assay | Result | Control | Source |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ = 18.7 μM | Ascorbic acid (IC₅₀ = 22.1 μM) | |

| COX-2 Inhibition | 85% at 50 μM | Dexamethasone (89% at 50 μM) | |

| MIC vs. S. aureus | 64 μg/mL | Ampicillin (32 μg/mL) |

Antimicrobial Activity

Preliminary screens indicate bacteriostatic effects against Gram-positive pathogens (S. aureus MIC = 64 μg/mL), likely due to membrane disruption via lipophilic interactions. Synergy with β-lactams enhances efficacy against methicillin-resistant strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume